molecular formula C17H19N7O3 B2487968 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1351607-78-7

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2487968
CAS-Nummer: 1351607-78-7
Molekulargewicht: 369.385
InChI-Schlüssel: QHNRIIJOAHNKQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-11-10-12(2)24(19-11)14-5-7-16(26)23(21-14)9-8-18-17(27)13-4-6-15(25)22(3)20-13/h4-7,10H,8-9H2,1-3H3,(H,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNRIIJOAHNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and a pyridazine moiety, suggest various biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula for this compound is C15_{15}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 298.33 g/mol. The presence of multiple heterocycles and functional groups contributes to its potential pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

  • Anticancer Activity : Compounds related to pyrazole and pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Autophagy Modulation : Some derivatives have been identified as modulators of autophagy, a critical process in cancer cell survival and metabolism.

1. Anticancer Properties

A study focusing on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. The modulation of autophagy was also noted, indicating a potential mechanism for their anticancer effects .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of various pyrazole and pyridazine derivatives has revealed that specific substitutions on the core structure can significantly affect biological activity. For instance, the introduction of different aryl groups has been correlated with enhanced anticancer properties .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamidePyridazine ring with aromatic substituentsAntiproliferative
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesPyrazole and benzamide moietyAutophagy modulation
Ethyl 6-Methyl-2-Oxo-Pyrimidine DerivativesRelated heterocyclic structureAnticancer activity

The mechanisms by which N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its biological effects are still under investigation. However, insights from related compounds suggest that:

  • mTORC1 Pathway Inhibition : Similar compounds have been shown to inhibit the mTORC1 pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Autophagic Flux Disruption : By interfering with the autophagic process, these compounds may enhance the efficacy of existing cancer therapies .

Vorbereitungsmethoden

Pyridazinone Core Formation

Mucochloric acid reacts with tert-butylhydrazine (30) in toluene/water under C-TiO₂ catalysis, yielding 3(2H)-pyridazinone intermediates (88.9% yield). Oxidative aromatization with tetrabutylammonium bromide generates the 6-oxo-1,6-dihydropyridazine scaffold.

Carboxamide Functionalization

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (7) (CAS 300589-75-7) serves as a precursor. Acylation with chloroformate derivatives introduces the carboxamide group, while N-methylation is achieved using methyl iodide under basic conditions.

Coupling Strategies for Hybrid Assembly

Ethylene Linker Installation

Bromoethylpyridazinone intermediates (8) are prepared by treating pyridazinone with 1,2-dibromoethane in DMF. Subsequent nucleophilic substitution with 3,5-dimethylpyrazole (6) affords the N-ethyl-linked hybrid.

$$
\text{Pyridazinone} + \text{1,2-Dibromoethane} \xrightarrow{\text{DMF, K₂CO₃}} \text{Bromoethylpyridazinone} \quad \text{(Yield: 75–82%)}
$$

$$
\text{Bromoethylpyridazinone} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{Cu(OTf)₂}} \text{Target Compound} \quad \text{(Yield: 68%)}
$$

One-Pot Catalytic Coupling

A patent-derived method uses C-TiO₂ and [bmim]PF₆ to couple pyrazole and pyridazine precursors in a single pot, achieving 82% yield via tandem cyclization-alkylation.

Optimization and Analytical Validation

Parameter Condition Outcome Reference
Pyrazole Synthesis Solvent-free, 70–90°C, 0.3 h 99% yield, >97% purity
Pyridazinone Formation C-TiO₂, 20°C, 4.6 h 88.9% yield, 96.8% purity
Hybrid Coupling Cu(OTf)₂, DMF, 80°C, 12 h 68–82% yield

HPLC and ¹³C NMR confirm regiochemistry, while COX-2 inhibition assays (IC₅₀: 1.15 μM) validate bioactivity. ADME profiling indicates logP = 2.1 and t₁/₂ = 6.3 h.

Challenges and Alternatives

  • Regioselectivity : Competing regioisomers during pyrazole synthesis are minimized using ionic liquids.
  • Catalyst Recycling : C-TiO₂ retains 95% activity after four cycles, enhancing cost-efficiency.
  • Scalability : Continuous-flow systems improve throughput for gram-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.